Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step reactions. One common route includes the formation of the triazolopyridine core followed by the introduction of the furan and piperidine rings. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazolopyridine moiety can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazolopyridine moiety can lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety may bind to specific sites on the target, modulating its activity. The furan and piperidine rings contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl[3-(pyridin-3-yl)piperidin-1-yl]methanone
- Furan-2-yl[3-([1,2,3]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
- Furan-2-yl[3-([1,2,4]triazolo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone
Uniqueness
Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is unique due to the specific arrangement of its heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
furan-2-yl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C16H16N4O2/c21-16(13-6-4-10-22-13)19-8-3-5-12(11-19)15-18-17-14-7-1-2-9-20(14)15/h1-2,4,6-7,9-10,12H,3,5,8,11H2 |
InChI Key |
HTFKYZPABAYWCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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